molecular formula C19H28N2O4S B14014306 cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-77-3

cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Cat. No.: B14014306
CAS No.: 35819-77-3
M. Wt: 380.5 g/mol
InChI Key: JAOSJNXZQWDHAH-UHFFFAOYSA-N
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Description

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C19H28N2O4S. It is known for its unique structure, which includes a carbamate group, a sulfamoyl group, and two cyclohexyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cyclohexylamine with 4-(cyclohexylsulfamoyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfamoyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl N-[4-(methylsulfamoyl)phenyl]carbamate
  • Cyclohexyl N-[4-(ethylsulfamoyl)phenyl]carbamate
  • Cyclohexyl N-[4-(propylsulfamoyl)phenyl]carbamate

Uniqueness

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of two cyclohexyl groups, which enhance its hydrophobicity and potentially its biological activity. The combination of the carbamate and sulfamoyl groups also provides a distinct reactivity profile compared to similar compounds .

Properties

CAS No.

35819-77-3

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C19H28N2O4S/c22-19(25-17-9-5-2-6-10-17)20-15-11-13-18(14-12-15)26(23,24)21-16-7-3-1-4-8-16/h11-14,16-17,21H,1-10H2,(H,20,22)

InChI Key

JAOSJNXZQWDHAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3CCCCC3

Origin of Product

United States

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